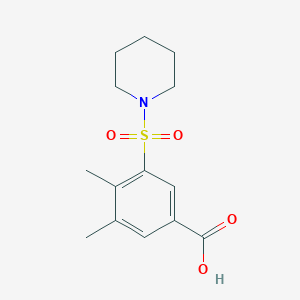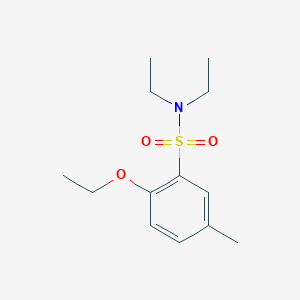
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine (CPDT) is a chemical compound that has been extensively studied for its potential applications in various fields of science. CPDT belongs to the class of triazine derivatives and has a unique structure that makes it an attractive candidate for research in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been extensively studied for its potential applications in various fields of science. In the field of chemistry, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been used as a ligand for the synthesis of metal complexes. In the field of biochemistry, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been used as a fluorescent probe for the detection of DNA and RNA. In the field of pharmacology, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been studied for its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine is not fully understood. However, it is believed that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine exerts its effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine inhibits the growth of cancer cells and induces apoptosis. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine reduces tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has several advantages for lab experiments. It is easy to synthesize and has a unique structure that makes it an attractive candidate for research. However, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine can also be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine. One area of research is the development of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine-based fluorescent probes for the detection of DNA and RNA. Another area of research is the development of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine-based metal complexes for use in catalysis. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine also has potential as an anti-cancer agent, and future research could focus on optimizing its efficacy and reducing toxicity. Finally, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine could be studied for its potential as an anti-inflammatory and antioxidant agent.
Métodos De Síntesis
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine can be synthesized using various methods, including the reaction of 3-mercapto-5,6-diphenyl-1,2,4-triazine with cyclopentanone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to produce 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine. Other methods of synthesis include the reaction of 3,5-diphenyl-1,2,4-triazine-6-thiol with cyclopentanone in the presence of a catalyst.
Propiedades
IUPAC Name |
3-cyclopentylsulfanyl-5,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)22-23-20(21-18)24-17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLTAXEBGZEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-triazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)


![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)
![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)

![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)